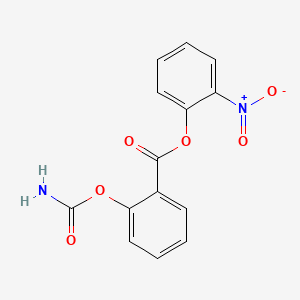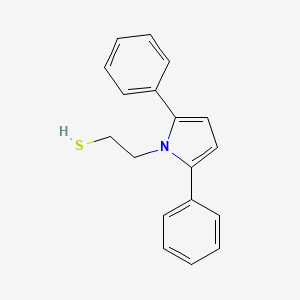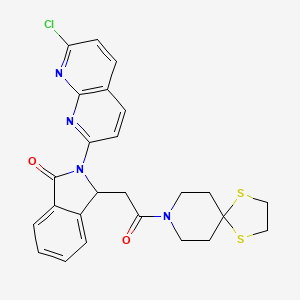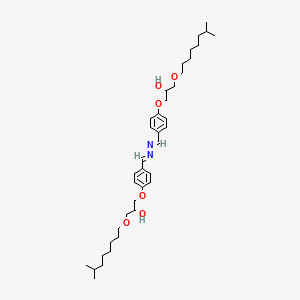
4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone is a complex organic compound with a unique structure It is characterized by the presence of a benzaldehyde group, a hydroxypropoxy group, and an isononyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone typically involves multiple steps. The initial step often includes the preparation of the benzaldehyde derivative, followed by the introduction of the hydroxypropoxy group through a nucleophilic substitution reaction. The isononyloxy group is then added via an esterification reaction. The final step involves the formation of the hydrazone by reacting the aldehyde with a hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy and isononyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde
- 4-(2-Hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone
Uniqueness
The uniqueness of 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
93843-31-3 |
|---|---|
Formule moléculaire |
C38H60N2O6 |
Poids moléculaire |
640.9 g/mol |
Nom IUPAC |
1-[4-[(E)-[(E)-[4-[2-hydroxy-3-(7-methyloctoxy)propoxy]phenyl]methylidenehydrazinylidene]methyl]phenoxy]-3-(7-methyloctoxy)propan-2-ol |
InChI |
InChI=1S/C38H60N2O6/c1-31(2)13-9-5-7-11-23-43-27-35(41)29-45-37-19-15-33(16-20-37)25-39-40-26-34-17-21-38(22-18-34)46-30-36(42)28-44-24-12-8-6-10-14-32(3)4/h15-22,25-26,31-32,35-36,41-42H,5-14,23-24,27-30H2,1-4H3/b39-25+,40-26+ |
Clé InChI |
QXKUMQBKIFBLMH-YXTVXKGXSA-N |
SMILES isomérique |
CC(CCCCCCOCC(O)COC1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)OCC(O)COCCCCCCC(C)C)C |
SMILES canonique |
CC(C)CCCCCCOCC(COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OCC(COCCCCCCC(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


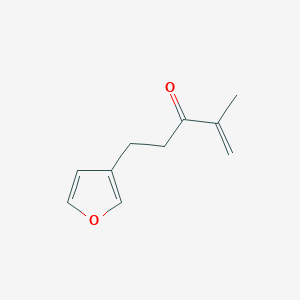
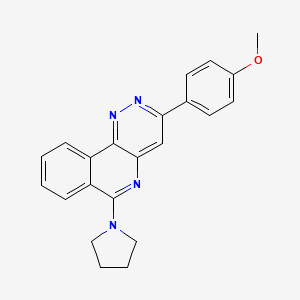
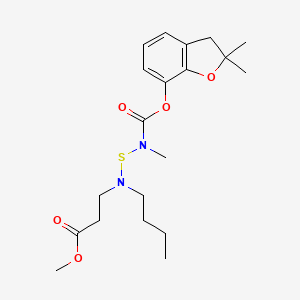
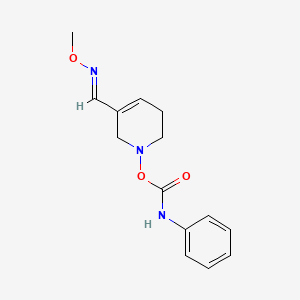
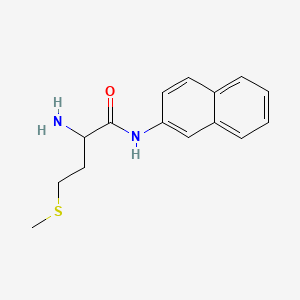
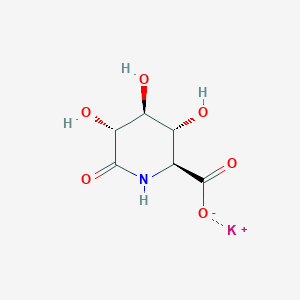
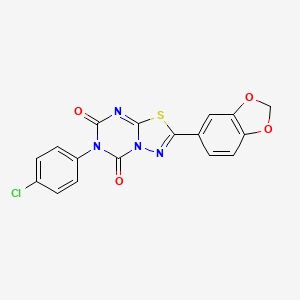
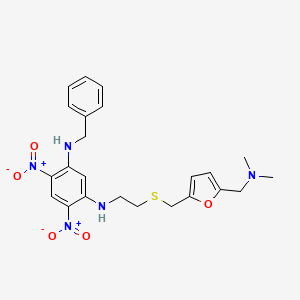
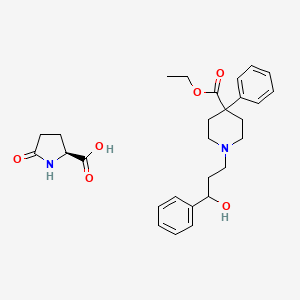
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
